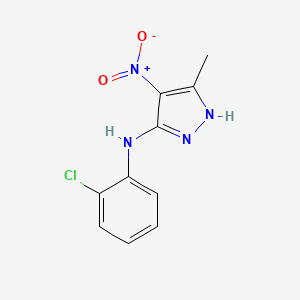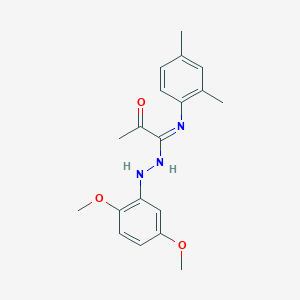![molecular formula C17H13N3O4S B3883959 (5Z)-2-IMINO-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3883959.png)
(5Z)-2-IMINO-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Übersicht
Beschreibung
(5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the availability of raw materials. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-2-Amino-5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- (5Z)-2-(4-Butoxyphenyl)-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} [1,3]thiazolo [3,2-b] [1,2,4]triazol-6 (5H)-one
Uniqueness
(5Z)-2-Imino-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolidinone core and the presence of a nitrophenyl group make it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(5Z)-2-amino-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c18-17-19-16(21)15(25-17)9-12-3-1-2-4-14(12)24-10-11-5-7-13(8-6-11)20(22)23/h1-9H,10H2,(H2,18,19,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIZGSFYXMRZAB-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[(4-bromobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3883876.png)

![(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one](/img/structure/B3883899.png)
![2,4-Dichloro-5-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B3883902.png)
![N-[2-(3-propan-2-ylphenoxy)ethyl]butan-1-amine;hydrochloride](/img/structure/B3883906.png)

![3-[(4-Fluorophenyl)sulfonylamino]-4-methoxybenzamide](/img/structure/B3883914.png)
![4-acetamido-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B3883926.png)
![4-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3883932.png)


![N-(2-furylmethyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3883970.png)
![2-{[4-(2-chloro-5-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883977.png)
![N'-{[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2-furohydrazide](/img/structure/B3883981.png)
